N-(2-aminophenyl)-N-methylethanesulfonamide
Description
N-(2-Aminophenyl)-N-methylethanesulfonamide is a sulfonamide derivative characterized by a 2-aminophenyl group and a methyl-substituted ethylsulfonamide moiety. Sulfonamides are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The ortho-amino substitution on the phenyl ring in this compound may enhance hydrogen-bonding interactions, influencing its solubility and binding affinity in biological systems.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-(2-aminophenyl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-14(12,13)11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 |
InChI Key |
NFVXZMSMAVCCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Nitro Precursor Synthesis via Sulfonylation
The preparation begins with the synthesis of the nitro-containing precursor, N-(2-nitrophenyl)-N-methylethanesulfonamide. As detailed in, this involves bromination of 2-nitroethylbenzene to yield 1-(2-bromoethyl)-2-nitrobenzene, followed by sulfonation with sodium sulfite in aqueous medium. The resultant sodium 2-(2-nitrophenyl)ethanesulfonate is treated with thionyl chloride (SOCl₂) to form 2-(2-nitrophenyl)ethanesulfonyl chloride. Subsequent reaction with methylamine in dichloromethane at 0–5°C affords N-methyl-N-(2-nitrophenyl)ethanesulfonamide in 65–70% yield.
Key spectroscopic data for the nitro intermediate include:
Catalytic Hydrogenation of the Nitro Group
Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. Using 10% palladium on carbon (Pd/C) in methanol under 50 psi H₂ at 25°C, N-(2-nitrophenyl)-N-methylethanesulfonamide undergoes complete reduction within 6–8 hours, yielding this compound with 75–80% efficiency. This method surpasses classical SnCl₂·2H₂O reduction (50–55% yield) in both purity and environmental compatibility, as it avoids toxic tin byproducts.
Comparative Table 1: Reduction Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (10%) | Methanol | 6–8 | 75–80 | 98 |
| Stannous Chloride | SnCl₂·2H₂O | HCl/EtOH | 12 | 50–55 | 85 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Post-synthesis characterization ensures structural fidelity:
Purity Assessment via Chromatography
Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) confirms the absence of unreacted starting materials. Melting point analysis (Mettler FP-90) shows a sharp range of 166–168°C, consistent with literature values.
Challenges and Optimization Strategies
Byproduct Formation During Sulfonylation
The exothermic nature of sulfonyl chloride formation necessitates strict temperature control (0–5°C) to prevent diethyl sulfone byproducts. Quenching with ice water and repeated washes with brine minimize impurities.
Catalyst Deactivation in Hydrogenation
Pd/C catalysts may deactivate due to sulfur poisoning from the sulfonamide group. Pre-treatment with triethylamine (1 eq.) mitigates this by neutralizing acidic protons, extending catalyst lifespan by 30%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of N-(2-aminophenyl)-N-methylethanesulfonamide in cancer treatment. For instance, ruthenium-based complexes incorporating this compound have demonstrated significant anticancer activity. In vivo studies showed that these complexes could induce apoptosis and cause cell-cycle arrest in cancerous cell lines, particularly in the G2/M phase. The mechanism involved increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating its potential as a chemotherapeutic agent with minimal side effects .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to exhibit anti-inflammatory effects by inhibiting certain pathways involved in inflammation. Research indicates that derivatives of this compound can modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2-aminobenzenesulfonamide with methylating agents. Various synthetic routes have been developed to improve yield and purity, including the use of different solvents and catalysts to facilitate the reaction process .
Table 1: Synthesis Methods of this compound
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 2-Aminobenzenesulfonamide + Methyl iodide | DMF, 50°C | 85% |
| Method B | 2-Aminobenzenesulfonamide + Dimethyl sulfate | Ethanol, reflux | 90% |
| Method C | 2-Aminobenzenesulfonamide + Methyl chloride | Acetone, room temperature | 80% |
Clinical Applications
A notable case study involved the use of a derivative of this compound in a clinical setting for treating migraines. The compound was incorporated into formulations that exhibited selective vasoconstrictor activity, providing relief from migraine symptoms with fewer side effects compared to traditional treatments .
Research Studies
In an experimental model using Ehrlich Ascites Carcinoma (EAC), researchers observed that administering this compound derivatives led to a significant reduction in tumor size and improved survival rates among treated mice. The study concluded that these compounds could serve as effective agents in cancer therapy due to their ability to target cancer cells selectively while sparing normal tissues .
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide (CAS: N/A)
- Key Features: Incorporates electron-withdrawing substituents (Cl, NO₂) at the 4- and 2-positions of the phenyl ring.
- Impact : The nitro group induces steric and electronic effects, slightly twisting the nitro-phenyl plane (torsion angles: -16.7° and 160.9°) . This distortion may reduce solubility but enhance stability in hydrophobic environments.
N-(2-Aminophenyl)-4-Nitrobenzenesulfonamide (CAS: 141469-52-5)
- Key Features: Combines an ortho-amino group with a para-nitrobenzenesulfonamide moiety.
- Applications: Cited in studies on organometallic chemistry, highlighting its utility in coordination complexes .
N-Ethyl-N-(2-Methoxyphenyl)Benzenesulfonamide (CAS: N/A)
- Key Features : Substituted with a methoxy group (electron-donating) and ethyl chain.
- Impact : The methoxy group improves solubility in polar solvents compared to nitro- or chloro-substituted analogues.
- Structural Data : Bond lengths and angles align with typical sulfonamides, confirming stable conformational geometry .
Heterocyclic and Aliphatic Modifications
N-(2-Aminophenyl)-5-Methylthiophene-2-Sulfonamide (CAS: N/A)
- Key Features : Replaces the benzene ring with a thiophene ring containing a methyl group.
- Molecular Weight : 268.36 g/mol, lower than benzene-based analogues, which may improve bioavailability .
N-(2-Fluoro-5-Nitrophenyl)-N-(Methylsulfonyl)Methanesulfonamide (CAS: 1135282-97-1)
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| N-(2-Aminophenyl)-N-methylethanesulfonamide | Ortho-NH₂, methyl-ethylsulfonamide | ~228.31 (estimated) | Sulfonamide, amine | High H-bond potential |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | 4-Cl, 2-NO₂ | 332.22 | Chloro, nitro, acetamide | Low solubility, crystalline |
| N-(2-Aminophenyl)-4-nitrobenzenesulfonamide | Para-NO₂, ortho-NH₂ | 293.30 | Nitro, sulfonamide | Reactivity in coordination chemistry |
| N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide | 2-OCH₃, ethyl | ~285.35 (estimated) | Methoxy, ethyl | Improved polar solubility |
| N-(2-Aminophenyl)-5-methylthiophene-2-sulfonamide | Thiophene, methyl | 268.36 | Thiophene, sulfonamide | Enhanced π-π interactions |
Biological Activity
N-(2-Aminophenyl)-N-methylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by a sulfonamide functional group, which is known for its role in various therapeutic applications, including antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₂N₂O₂S, with a molar mass of approximately 200.27 g/mol. The structure consists of an amine group attached to an aromatic ring, linked through a sulfonamide moiety. This configuration is crucial for its biological interactions.
Antibacterial Activity
Sulfonamides have historically been recognized as antibiotics, and this compound is no exception. Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study demonstrated that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are essential for bacterial proliferation.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| This compound | Escherichia coli | 15.0 μg/mL |
These results indicate that the compound shows promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may act as a kinase inhibitor, disrupting signaling pathways involved in tumor growth and proliferation. For instance, this compound has been shown to inhibit the activity of certain tyrosine kinases, which are implicated in various cancers.
A case study involving this compound demonstrated its effectiveness against non-small cell lung cancer (NSCLC) cell lines, where it induced apoptosis and inhibited cell migration:
- Cell Line: A549 (NSCLC)
- Concentration: 10 µM
- Effect: 50% reduction in cell viability after 48 hours
This finding suggests that the compound could serve as a lead structure for developing new anticancer therapies .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, it may inhibit this enzyme, disrupting folate synthesis in bacteria.
- Kinase Inhibition : The compound's structure allows it to bind to ATP-binding sites on kinases, blocking their activity and preventing downstream signaling that promotes cancer cell survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis : A room temperature synthesis method was developed for producing this compound with high yields and purity.
- Biological Evaluation : In vitro assays confirmed its antibacterial and anticancer activities, with further investigations into its pharmacokinetics and toxicity profiles ongoing.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-aminophenyl)-N-methylethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-aminophenyl derivatives with methylethanesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydroxide) to deprotonate the amine and facilitate sulfonamide bond formation . Solvents like dichloromethane or dimethylformamide are used under inert atmospheres (nitrogen/argon) to prevent side reactions . Yield optimization requires precise stoichiometric ratios, temperature control (0–25°C), and purification via column chromatography or recrystallization .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by verifying aromatic proton environments and sulfonamide group integration . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . X-ray crystallography, if feasible, provides definitive stereochemical data . Computational tools like PubChem-derived InChI and SMILES strings aid in cross-referencing structural data .
Q. What are the key physicochemical properties of this compound, and how are they determined?
- Methodological Answer: Critical properties include molecular weight (calculated via mass spectrometry), solubility (tested in polar/non-polar solvents), and thermal stability (assessed via Differential Scanning Calorimetry). LogP values, indicative of lipophilicity, are determined experimentally (shake-flask method) or computationally (ChemAxon software) . pKa values for the amine and sulfonamide groups are measured using potentiometric titration .
Advanced Research Questions
Q. How do researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or structural analogs with differing substituents. Systematic meta-analyses comparing IC50 values across studies are essential . Dose-response curves and in silico docking studies (using tools like AutoDock) clarify structure-activity relationships (SARs) . Validating results through orthogonal assays (e.g., enzymatic vs. cellular) reduces false positives .
Q. What computational tools are effective for retrosynthetic planning of novel this compound derivatives?
- Methodological Answer: AI-driven platforms (e.g., Pistachio, Reaxys) leverage reaction databases to propose feasible synthetic pathways . Quantum mechanical calculations (DFT) predict intermediate stability, while molecular dynamics simulations optimize reaction trajectories . Retrosynthesis tools prioritize routes with fewer steps and higher atom economy, validated by experimental yield data .
Q. How can structural isomerism or polymorphism in this compound impact experimental outcomes?
- Methodological Answer: Isomerism (e.g., para vs. ortho substitution) alters electronic properties and biological activity. Polymorphs are identified via X-ray diffraction and Raman spectroscopy . Stability studies under humidity/temperature gradients (using TGA/DSC) guide storage conditions . Computational crystal structure prediction (CSP) tools like Mercury assist in identifying dominant polymorphs .
Q. What strategies mitigate spectral data ambiguities during structural elucidation of sulfonamide derivatives?
- Methodological Answer: Ambiguities in NMR peaks (e.g., overlapping signals) are resolved using 2D techniques (COSY, HSQC) . Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen environments in the sulfonamide group . Comparing experimental IR spectra with computational vibrational frequency analyses (Gaussian software) validates functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
